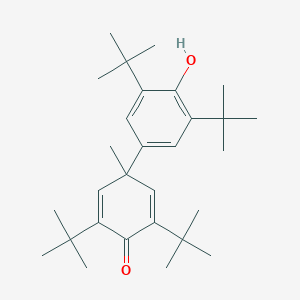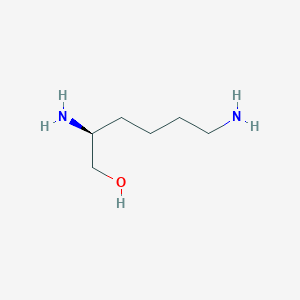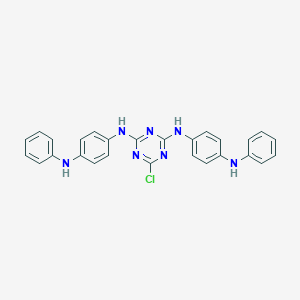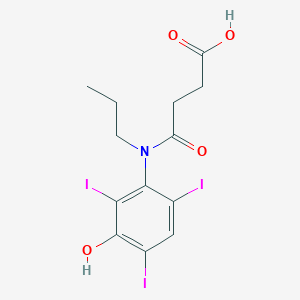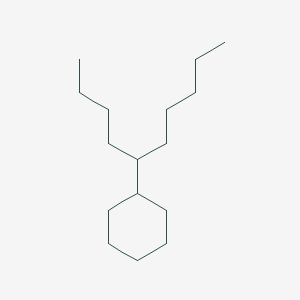![molecular formula C26H18N2O4 B076486 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione CAS No. 14359-87-6](/img/structure/B76486.png)
5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is not fully understood. However, it has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This suggests that the compound may work by targeting specific signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been found to have other interesting biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione in lab experiments is that it has been found to have low toxicity. This means that it can be used at higher concentrations without causing harm to cells or animals. However, one limitation is that the compound is not very water-soluble, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Researchers may also investigate the compound's antioxidant and anti-inflammatory properties for use in the treatment of other conditions. Additionally, further studies may be conducted to better understand the compound's mechanism of action and to optimize its synthesis and use in lab experiments.
Synthesemethoden
The synthesis of 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione involves the reaction of 2-hydroxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base catalyst. The resulting product is then reduced to form the final compound.
Wissenschaftliche Forschungsanwendungen
5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. This compound has been found to have anticancer properties, making it a promising candidate for further investigation.
Eigenschaften
| 14359-87-6 | |
Molekularformel |
C26H18N2O4 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
5,11-bis(2-hydroxyphenyl)benzo[c][1,5]benzodiazocine-6,12-dione |
InChI |
InChI=1S/C26H18N2O4/c29-23-15-7-5-13-21(23)27-19-11-3-1-9-17(19)25(31)28(22-14-6-8-16-24(22)30)20-12-4-2-10-18(20)26(27)32/h1-16,29-30H |
InChI-Schlüssel |
LHCIZWKUOYBYCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O |
Synonyme |
5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



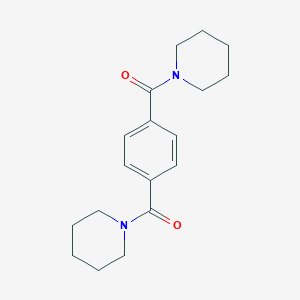
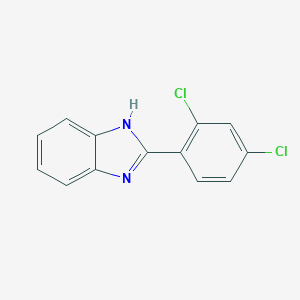

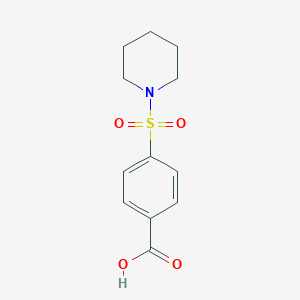


![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

